Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-[(4-aminophenyl)methyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-10-8-14(9-11-19)12-13-4-6-15(18)7-5-13/h4-7,14H,8-12,18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSWJDYRGCLWNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619262 | |
| Record name | tert-Butyl 4-[(4-aminophenyl)methyl]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221532-96-3 | |
| Record name | tert-Butyl 4-[(4-aminophenyl)methyl]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl 4-(4-aminobenzyl)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine, tert-butyl chloroformate, and 4-aminobenzyl chloride.
Reaction Conditions: The piperidine is first reacted with tert-butyl chloroformate under basic conditions to form tert-butyl piperidine-1-carboxylate. This intermediate is then reacted with 4-aminobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to yield this compound.
Industrial Production: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions where the tert-butyl ester group is replaced by other functional groups using reagents like sodium methoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield primary amines.
Scientific Research Applications
Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly in the development of enzyme inhibitors and receptor modulators.
Medicine: It is a key intermediate in the synthesis of drugs targeting neurological disorders, cancer, and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in various biological processes.
Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or act as a ligand for specific receptors, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with other piperidine derivatives, differing primarily in substituent groups. Key analogues include:
Physical and Chemical Properties
- Target Compound : Expected to exhibit distinct NMR signals for the aromatic protons (δ 6.5–7.5 ppm) and primary amine (δ 1.5–2.5 ppm). The tert-butyl group resonates near δ 1.4 ppm in $^1$H NMR .
- Analogues: Tert-butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate: Shows hydroxyl proton peaks at δ 3.0–4.0 ppm and deshielded carbamate carbons in $^{13}$C NMR . Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate: Lacks aromatic signals but displays ethylamine protons (δ 2.8–3.2 ppm) .
Biological Activity
Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate (TBABPC) is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
TBABPC is characterized by the following structural formula:
The compound features a tert-butyl group, a piperidine ring, and an amino-substituted benzyl moiety, which contribute to its pharmacological properties.
Mode of Action
The specific mode of action of TBABPC is not fully elucidated; however, it is hypothesized that its structural components allow it to interact with various biological targets. The piperidine ring may facilitate binding to neurotransmitter receptors or other proteins involved in cellular signaling pathways.
Biochemical Pathways
Research indicates that compounds similar to TBABPC can modulate several biochemical pathways, particularly those related to neurotransmitter systems. For instance, studies have shown that piperidine derivatives can influence dopamine and serotonin receptors, potentially impacting mood and behavior .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of TBABPC. In vitro assays demonstrated that TBABPC exhibits cytotoxic effects against various cancer cell lines. For example, a study reported that related piperidine derivatives showed significant activity against prostate cancer cells by promoting the degradation of androgen receptors (AR), which are crucial for the growth of these cells.
| Compound | IC50 (nM) | Cell Line | Mechanism |
|---|---|---|---|
| TBABPC | TBD | Prostate Cancer | AR Degradation |
| Related Compound | 900 | CCRF-CEM (Leukemia) | Inhibition of cell proliferation |
Neuropharmacological Effects
TBABPC's structural similarity to other piperidine derivatives suggests potential effects on the central nervous system. Preliminary studies indicate that it may possess analgesic and anxiolytic properties, possibly interacting with opioid receptors and modulating pain pathways .
Case Studies and Experimental Findings
- Prostate Cancer Study : In preclinical models, TBABPC was found to effectively inhibit the growth of castration-resistant prostate cancer cells through AR degradation. This suggests a novel therapeutic approach for treating advanced prostate cancer.
- Neuropharmacology : A study investigating the effects of piperidine derivatives on neurotransmitter systems found that TBABPC could influence serotonin receptor activity, indicating potential for use in mood disorders .
- Anticancer Mechanism Exploration : Further investigations into the mechanisms underlying TBABPC's anticancer effects revealed that it might induce apoptosis in cancer cells through activation of specific signaling pathways involved in cell death .
Q & A
Q. What are the common synthetic routes for Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate?
The synthesis typically involves multi-step reactions starting with functionalization of the piperidine ring. A representative method includes:
- Step 1 : Coupling of 4-aminobenzyl derivatives with a tert-butyl-protected piperidine scaffold using reagents like OXONE (for oxidation) or tert-butyl carbamate under basic conditions (e.g., NaHCO₃) .
- Step 2 : Purification via column chromatography (silica gel, eluents like ethyl acetate/hexane) or recrystallization to achieve >95% purity .
- Key Reagents : tert-Butyl carbamate, coupling agents (e.g., EDC/HOBt), and solvents such as DCM or THF. Reaction temperatures often range from 0°C (ice bath) to reflux .
Q. How is the compound characterized post-synthesis?
Critical analytical techniques include:
- GC-MS/FTIR : To confirm molecular weight (e.g., m/z 276.38 for the base form) and functional groups (e.g., N-H stretches for the amine at ~3300 cm⁻¹) .
- HPLC-TOF : For purity assessment (≥98%) and exact mass verification (Δppm <2) .
- NMR : ¹H/¹³C NMR to resolve piperidine ring protons (δ 1.4–3.8 ppm) and tert-butyl groups (δ 1.2–1.4 ppm) .
Q. What safety protocols are recommended when handling this compound?
Despite limited toxicity
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for weighing and reactions due to potential dust/aerosol formation .
- Waste Disposal : Segregate organic waste and consult institutional guidelines for hazardous chemical disposal .
Advanced Questions
Q. How can reaction yields be optimized during synthesis?
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for coupling efficiency .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) may enhance nucleophilic substitution rates compared to DCM .
- Temperature Control : Lower temps (0–5°C) reduce side reactions during sensitive steps (e.g., amine protection) .
Q. What challenges arise in achieving regioselective alkylation of the piperidine ring?
Regioselectivity issues often stem from steric hindrance or competing nucleophilic sites. Strategies include:
Q. How should conflicting spectral data during characterization be resolved?
Q. What are emerging applications of this compound in drug development?
It serves as a key intermediate in:
Q. How can computational methods predict its reactivity in novel reactions?
- DFT Calculations : Model transition states for SN2 reactions or hydrogen bonding interactions .
- MD Simulations : Assess conformational flexibility of the piperidine ring in solvent environments .
- PubChem Data : Leverage existing physicochemical properties (e.g., LogP, solubility) to guide reaction design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
